molecular formula C14H18N2O5 B1675315 Lidofenin CAS No. 59160-29-1

Lidofenin

Cat. No. B1675315
CAS RN: 59160-29-1
M. Wt: 294.3 g/mol
InChI Key: DJQJFMSHHYAZJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lidofenin is a diagnostic reagent.

properties

IUPAC Name

2-[carboxymethyl-[2-(2,6-dimethylanilino)-2-oxoethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-9-4-3-5-10(2)14(9)15-11(17)6-16(7-12(18)19)8-13(20)21/h3-5H,6-8H2,1-2H3,(H,15,17)(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQJFMSHHYAZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046389
Record name Lidofenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lidofenin

CAS RN

59160-29-1
Record name Lidofenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59160-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lidofenin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059160291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-(carboxymethyl)-N-[2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lidofenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lidofenin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.015
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LIDOFENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK22QV7701
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lidofenin
Reactant of Route 2
Reactant of Route 2
Lidofenin
Reactant of Route 3
Reactant of Route 3
Lidofenin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Lidofenin
Reactant of Route 5
Reactant of Route 5
Lidofenin
Reactant of Route 6
Reactant of Route 6
Lidofenin

Citations

For This Compound
207
Citations
JA Lan, LR Chervu, KL Johansen, AW Wolkoff - Gastroenterology, 1988 - Elsevier
Quantitation of initial uptake of the cholescintigraphy agents, 99m Tc-Lidofenin, 99m Tc-Disofenin, 99m Tc-Mebrofenin, and 99m Tc-Arclofenin, in short-term cultured rat hepatocytes …
Number of citations: 36 www.sciencedirect.com
A Manjunath, A Ashwini, BR Kerur… - Macromolecular …, 2020 - Wiley Online Library
… mass attenuation coefficient is estimated by WinXCom program which is the successor of program Xcom for the technetium‐99m compounds such as mebrofenin, disofenin, lidofenin, …
Number of citations: 2 onlinelibrary.wiley.com
I Zolle, AG Bratouss - … Preparation and Quality Control in Nuclear …, 2007 - books.google.com
… Three IDA derivatives (lidofenin, disofenin, and mebrofenin) have been included in the USP since the first hepatobiliary agent dimethyl-IDA, with the generic name lidofenin, was …
Number of citations: 0 books.google.com
LR Chervu, JA Joseph, SB Chun, RE Rolleston… - European journal of …, 1988 - Springer
… in the other organs is comparable to that of Lidofenin. C1Phenida and Phenyltida also exhibited a … An increased level of blood activity with every agent with the exception of Lidofenin …
Number of citations: 7 link.springer.com
HS Weissmann, R Rosenblatt, LA Sugarman… - JAMA, 1981 - jamanetwork.com
… uptake of lidofenin notedat five minutes after injection (top left), and common bile duct visualization and intestinal activity present at 30 minutes (top right). Through first hour, no …
Number of citations: 9 jamanetwork.com
CE Costello, JW Brodack, AG Jones… - Journal of Nuclear …, 1983 - Soc Nuclear Med
… No-carrier-added preparations were made by reconstituting Lidofenin kits according to the … To a Lidofenin kit con taming iO mg of the ligand and SnCl2 (manufacturer's specifi cation: …
Number of citations: 57 jnm.snmjournals.org
EB Silberstein - The Journal of Nuclear Medicine, 2005 - search.proquest.com
… Tc-lidofenin has disappeared as a hepatobiliary agent, leaving "Tc-labeled disofenin and …
Number of citations: 9 search.proquest.com
WH Wagner, CJ Lundell, AJ Donovan - Archives of Surgery, 1985 - jamanetwork.com
… A lidofenin scan made one week later showed normal uptake of radionuclide in the right … Left, Note defect in right hepatic lobe shown on lidofenin scan. Right, Right hepatic duct is not …
Number of citations: 90 jamanetwork.com
M Thomaidi, LE Vagiaki, NP Tripolitsiotis… - …, 2022 - Wiley Online Library
Local anesthetics occupy a prime position in clinical medicine as they temporarily relieve the pain by blocking voltage‐gated sodium channels. However, limited structural diversity, …
L Rosenthall - JAMA, J. Am. Med. Assoc.;(United States), 1981 - osti.gov
The recent introduction of technetium Tc 99m-labeled acetanilide iminodiacetic acid (/sup 99m/Tc-IDA) analogues has facilitated the clincal study of the bile flow pathways. A variety of /…
Number of citations: 0 www.osti.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.